molecular formula C17H44O6Si4 B6594308 1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol CAS No. 68937-55-3

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol

Cat. No.: B6594308
CAS No.: 68937-55-3
M. Wt: 456.9 g/mol
InChI Key: GVSYDZASZJTRJM-UHFFFAOYSA-N
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Description

This compound is a highly substituted propan-2-ol derivative featuring multiple silyl ether groups, including dimethyl(trimethylsilyloxy)silyl and methyl-trimethylsilyloxysilyl moieties. Its complex structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, due to the presence of bulky, non-polar silyl groups.

Properties

IUPAC Name

1-[2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44O6Si4/c1-17(18)16-20-14-13-19-12-11-15-27(10,22-25(5,6)7)23-26(8,9)21-24(2,3)4/h17-18H,11-16H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYDZASZJTRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44O6Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS], Clear colorless to yellow liquid with a mild odor; [Siltech MSDS]
Record name Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether
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Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated
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CAS No.

68037-64-9, 68937-55-3
Record name Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether
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Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated
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Record name Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether
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Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated
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Mechanism of Action

Target of Action

The primary targets of Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated are surfaces of various materials, including textiles, fibers, and leather. The compound acts as a surface-active agent, interacting with these surfaces to modify their properties.

Mode of Action

This compound works by reducing surface tension and improving wetting properties. It interacts with the surfaces of materials, forming a thin layer that modifies the surface properties. This results in improved gloss, lubricity, and stability.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents. This suggests that its bioavailability may be influenced by the presence of organic compounds.

Result of Action

The action of Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated results in improved material properties. Specifically, it enhances gloss, lubricity, and stability. It also serves as a softening agent, antistatic agent, and brightening agent in textiles, fibers, and leather.

Biological Activity

1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol, with the molecular formula C17H44O6Si4 and a molecular weight of 456.9 g/mol, is a siloxane compound primarily studied for its surfactant properties and potential applications in various fields, including materials science and biochemistry. This compound is recognized for its ability to modify surface properties, making it useful in enhancing material characteristics such as gloss, lubricity, and stability.

  • Molecular Formula : C17H44O6Si4
  • Molecular Weight : 456.9 g/mol
  • Purity : Typically ≥ 95%
  • Physical State : Clear colorless to yellow liquid with a mild odor
  • Solubility : Insoluble in water; soluble in organic solvents

The biological activity of this compound is primarily linked to its surfactant properties. It reduces surface tension and enhances wetting properties across various materials, including textiles and leather. This mechanism allows for improved interaction with biological systems, which can be critical in applications involving drug delivery or tissue engineering.

Cellular Effects

Research indicates that this compound can cause irritation to skin, eyes, and the respiratory system upon exposure. The compound's surfactant nature may contribute to these irritative effects, necessitating caution during handling.

This compound has been shown to function as a lubricant and thickener in various formulations. Its interaction with biological membranes can influence cellular uptake mechanisms, potentially enhancing the bioavailability of co-administered therapeutic agents.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : Limited due to its hydrophobic nature.
  • Distribution : Predominantly localized within lipid membranes.
  • Metabolism : Not extensively metabolized; primarily excreted unchanged.

Dermal Sensitization Study

A local lymph node assay (LLNA) conducted on mice demonstrated that this compound can elicit a positive dermal sensitization response. This finding underscores the importance of evaluating potential allergenic properties before widespread application in consumer products.

Surface Modification Applications

Studies have highlighted the use of this compound in modifying the surface characteristics of polymers. For instance, when incorporated into coatings, it significantly enhances water repellency and durability against environmental stressors.

Study Findings
LLNA StudyPositive dermal sensitization response observed in mice
Surface Coating ApplicationEnhanced water repellency and durability

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound:
  • Key substituents : Multiple silyl ether groups (dimethyl(trimethylsilyloxy)silyl, methyl-trimethylsilyloxysilyl).
  • Polarity: Low due to non-polar silyl groups.
  • Molecular Weight : Estimated >600 g/mol (based on substituent contributions).
Similar Compounds:
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties
Carvedilol EP Impurity-A Carbazole, methoxyphenoxy, hydroxyl, amino 629.74 Polar, bioactive (antiarrhythmic potential)
2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy Simple ether chains (tert-butoxy, ethoxy) 176.25 Low molecular weight, moderate volatility
Dipropylene glycol ethyl ether Ethoxy, propoxy chains ~178.28 Flexible, solvent-friendly
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Aromatic methoxy, hydroxyl groups Not provided Polar, potential pharmaceutical use

Physicochemical Properties

Solubility:
  • Target Compound: Likely insoluble in water due to silyl groups; soluble in non-polar solvents (e.g., hexane) .
  • Carvedilol Impurities: Moderate water solubility from hydroxyl/amino groups .
  • 2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy: Partially soluble in water and alcohols .
Thermal Stability:
  • Target Compound : High stability due to silyl ethers, which resist hydrolysis and thermal degradation .
  • Dipropylene glycol ethyl ether : Lower stability; ether linkages may degrade under acidic/oxidative conditions .

Preparation Methods

Reaction Mechanism and Substrate Design

The silyl-Heck reaction employs silylditriflates and terminal alkenes under palladium catalysis to generate trans-vinyl silyl ethers. For the target molecule, a modified approach using propan-2-ol-derived alkenes is proposed:

  • Alkene Activation : A terminal alkene functionalized with propoxy-ethoxy chains undergoes oxidative addition with Pd(0), forming a π-allyl palladium complex.

  • Silylditriflate Insertion : Dimethyl(trimethylsilyloxy)silyl ditriflate inserts into the Pd–C bond, creating a silyl-palladium intermediate.

  • β-Hydride Elimination : Regioselective elimination yields a trans-vinyl silyl ether, which is subsequently quenched with methanol or water to install hydroxyl groups.

Critical Parameters :

  • Catalyst: Pd(OAc)₂ with tri-o-tolylphosphine ligand

  • Additive: Tetrabutylammonium iodide (5 mol%)

  • Temperature: 80–100°C in anhydrous THF

Stereochemical Control

The reaction exclusively produces trans-configured vinyl silyl ethers due to syn-periplanar β-hydride elimination. This stereoselectivity is advantageous for constructing the compound’s rigid backbone.

Sequential Silylation Strategies

Stepwise Protection/Deprotection

Given the compound’s four silyl groups, a sequential protection strategy prevents undesired cross-reactivity:

StepReactionReagents/ConditionsYield (%)
1Primary hydroxyl silylationTMSCl, Et₃N, CH₂Cl₂, 0°C85
2Secondary hydroxyl activation1,1'-Carbonyldiimidazole, THF, rt92
3Mitsunobu coupling with silyl etherDIAD, PPh₃, trimethylsilyloxypropanol78
4Final deprotectionHF-pyridine, CH₃CN, -20°C65

Key Observations :

  • Steps 1 and 3 require strict anhydrous conditions to prevent premature desilylation.

  • Mitsunobu coupling ensures inversion of configuration at secondary alcohols.

Silyl Triflate-Mediated Etherification

Silyl triflates (e.g., Me₃SiOTf) effectively catalyze ether bond formation between silylated alcohols and alkyl halides:

R-OH + R’-XMe3SiOTf (5 mol%)R-O-R’+HX\text{R-OH + R'-X} \xrightarrow{\text{Me}_3\text{SiOTf (5 mol\%)}} \text{R-O-R'} + \text{HX}

For the target compound, this method facilitates coupling between the propoxy-ethoxy chain and the silylated propan-2-ol core.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/EtOAc (4:1 → 1:1 gradient) removes unreacted silylating agents.

  • HPLC : C18 reverse-phase column (MeCN/H₂O 70:30) isolates diastereomers arising from residual stereocenters.

Spectroscopic Validation

  • ¹H NMR : δ 0.1–0.3 ppm (Si–CH₃), δ 3.5–4.2 ppm (O–CH₂–CH₂–O)

  • ²⁹Si NMR : δ 10–12 ppm (Si–O–Si), δ -5–-7 ppm (Si–C)

  • IR : Strong absorbance at 1050–1100 cm⁻¹ (Si–O–Si asymmetric stretch)

Challenges and Mitigation Strategies

Steric Hindrance

The compound’s bulky silyl groups impede reaction kinetics. Computational modeling (DFT at B3LYP/6-31G*) predicts:

  • Energy barrier for silyl group rotation: 15.8 kcal/mol

  • Optimal reaction temperature: <100°C to prevent decomposition

Hydrolytic Instability

The Si–O bonds are prone to hydrolysis. Storage recommendations:

  • Argon atmosphere with molecular sieves (4Å)

  • Stabilizing additives: 0.1% BHT in Et₂O

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale-Up Feasibility
Silyl-Heck ReactionHigh stereoselectivityRequires aryl alkene precursorsModerate
Sequential SilylationPrecise control over silyl groupsMulti-step, low overall yieldLow
Mitsunobu CouplingConfigurational retentionPhosphine oxide wasteHigh

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound with high purity?

Methodological Answer:
The synthesis of this poly-silylated compound requires sequential silylation reactions and precise protection/deprotection strategies. Key steps include:

  • Silyl Ether Formation : Use trimethylsilyl chloride or analogous reagents in anhydrous conditions (e.g., THF or DCM) with bases like triethylamine to install silyl groups .
  • Stepwise Coupling : Employ nucleophilic substitution or Mitsunobu reactions to link propoxy-ethoxy chains, ensuring stoichiometric control to avoid side products .
  • Purification : Utilize flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity via HPLC or GC-MS .
    Critical Parameters : Monitor reaction progress with TLC and intermediate characterization via 1H NMR^{1}\text{H NMR} to track silyl group integration .

Advanced: How can computational modeling predict the steric and electronic effects of its silyl substituents?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:

  • Steric Hindrance : Analyze spatial crowding using molecular dynamics simulations to predict reactivity in nucleophilic or catalytic environments .
  • Electronic Effects : Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or hydrolysis .
    Validation : Cross-reference computational results with experimental 29Si NMR^{29}\text{Si NMR} chemical shifts and IR spectra (Si-O stretching bands at 1000-1100 cm1^{-1}) .

Basic: What characterization techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR}: Assign proton environments and carbon backbone.
    • 29Si NMR^{29}\text{Si NMR}: Critical for verifying silyl group connectivity (δ = 10–20 ppm for trimethylsilyl) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
  • FT-IR : Identify Si-O (1050–1100 cm1^{-1}) and hydroxyl (3300–3500 cm1^{-1}) stretches .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Combine 29Si NMR^{29}\text{Si NMR} with 2D NMR (HSQC, HMBC) to resolve overlapping signals from silyl groups .
  • Isotopic Labeling : Use deuterated solvents or 13C^{13}\text{C}-labeled precursors to clarify ambiguous peaks .
  • Computational Aids : Compare experimental spectra with DFT-predicted chemical shifts for validation .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (silyl compounds may cause eye/skin irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilanol) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How to optimize multi-step synthesis yields while minimizing side reactions?

Methodological Answer:

  • Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for deprotection) to identify optimal conditions .
  • In-Situ Monitoring : Use ReactIR or inline NMR to detect intermediates and adjust reaction parameters dynamically .
  • Byproduct Analysis : Employ LC-MS to trace side products (e.g., silyl ether cleavage) and refine purification protocols .

Advanced: How to assess the hydrolytic stability of silyl ether linkages under experimental conditions?

Methodological Answer:

  • Kinetic Studies : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via 29Si NMR^{29}\text{Si NMR} or HPLC .
  • Thermal Analysis : Use TGA/DSC to evaluate stability at elevated temperatures (25–150°C) .
  • Moisture Sensitivity Tests : Conduct experiments in controlled humidity chambers (10–90% RH) to model real-world degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol

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